2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a 2-phenylethyl substituent at the 3-position and an acetamide group linked to a 2-(trifluoromethyl)phenyl moiety. The 2-phenylethyl group may enhance lipophilicity, while the trifluoromethylphenyl substituent likely improves metabolic stability and binding affinity through hydrophobic and electronic effects .
Properties
CAS No. |
902919-94-2 |
|---|---|
Molecular Formula |
C24H19F3N4O3 |
Molecular Weight |
468.436 |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H19F3N4O3/c25-24(26,27)18-10-4-5-11-19(18)29-20(32)15-31-21-17(9-6-13-28-21)22(33)30(23(31)34)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,29,32) |
InChI Key |
HWWWCPHCJCSGNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a pyridopyrimidine core with substituents that enhance its biological activity. The trifluoromethyl group is known to improve metabolic stability and bioavailability.
Research indicates that this compound functions primarily as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. Kinases play crucial roles in signaling pathways associated with cancer and other diseases.
Key Mechanisms:
- Inhibition of Tyrosine Kinases : The compound has shown efficacy against various tyrosine kinases, which are often overactive in cancerous cells.
- Modulation of Ephrin Receptors : It has been reported to interact with the ephrin receptor family, which is implicated in tumor growth and metastasis .
Biological Activity Data
A summary of biological activities related to this compound is presented in the following table:
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Tyrosine Kinase Inhibition | EPH receptors | 0.5 | |
| Anti-proliferative | Cancer cell lines | 0.8 | |
| Enzyme Inhibition | Dihydrofolate reductase | 1.0 |
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
-
In Vitro Studies :
- A study demonstrated that treatment with the compound reduced cell viability in various cancer cell lines (e.g., MCF-7, HeLa) by inducing apoptosis.
- The mechanism was linked to increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.
- In Vivo Studies :
- Pharmacokinetics :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer properties. Studies have shown that:
- Mechanisms of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases critical for DNA replication and repair processes.
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, with enhanced activity observed in derivatives with specific substitutions (e.g., methoxy groups).
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Bacterial Activity : Investigations revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The thioether moiety may disrupt bacterial membranes or inhibit essential metabolic pathways.
Other Potential Applications
Emerging studies suggest potential applications in:
- Neurological Disorders : Some derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Anti-inflammatory Effects : There is preliminary evidence indicating anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.
The following table summarizes key findings from various studies regarding the biological activity of the compound and related derivatives:
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrido-pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
Case Study 2: Antibacterial Activity
In another investigation, a derivative was tested against both Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity with notable effects on Staphylococcus aureus, suggesting potential for development as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related derivatives from the evidence:
Key Observations:
Core Structure Diversity: The target compound's pyrido[2,3-d]pyrimidine core differs from thieno[3,2-d]pyrimidine ([Ev2]), tetrahydropyrimidine ([Ev1]), and chromen-4-one hybrids ([Ev6]). These variations influence planarity and hydrogen-bonding capacity, which are critical for target selectivity . Pyrimidine derivatives ([Ev3, Ev4]) exhibit simpler cores but achieve higher synthetic yields (e.g., 80% in [Ev4] vs. 31% in [Ev3]), likely due to optimized substitution patterns .
Substituent Effects: Trifluoromethyl (CF3): The target compound’s 2-CF3Ph group offers superior metabolic resistance compared to [Ev1]’s 2-fluorobenzyl or [Ev4]’s dichlorophenyl, which may degrade more readily in vivo . Chlorine vs.
In contrast, [Ev4]’s thioether linkage and dichlorophenyl substituent facilitate higher yields (80%) .
Thermal Stability :
- High melting points in [Ev4] (230–232°C) and [Ev6] (302–304°C) suggest strong crystalline packing, whereas the target compound’s stability remains uncharacterized but could benefit from its rigid core .
Research Implications
Future studies should prioritize:
- Synthetic Optimization : Adopting methods from [Ev4] (e.g., column chromatography with CH2Cl2/MeOH) to improve yield .
- Pharmacological Profiling : Comparative assays against [Ev1] and [Ev3] to evaluate potency and selectivity.
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess stability relative to high-melting analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
